1,6-Dihydropentalene

Catalog No.
S14948938
CAS No.
89654-25-1
M.F
C8H8
M. Wt
104.15 g/mol
Availability
In Stock
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1,6-Dihydropentalene

CAS Number

89654-25-1

Product Name

1,6-Dihydropentalene

IUPAC Name

1,6-dihydropentalene

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1-3,5H,4,6H2

InChI Key

YJEVAUSLDPCMNO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1CC=C2

1,6-Dihydropentalene is a bicyclic organic compound characterized by its unique structure, which includes a pentalene framework with two hydrogen atoms added across the double bonds at positions 1 and 6. This compound is of significant interest due to its distinct electronic properties and potential applications in organic synthesis and materials science. The molecular formula of 1,6-dihydropentalene is C8H8C_8H_8, and it can be represented structurally as follows:

text
C / \ C C / \C C \ / C---C

The compound exhibits interesting reactivity patterns, particularly in cycloaddition reactions and as a precursor for various derivatives.

Typical of conjugated systems. Notably, it can undergo:

  • Cycloaddition Reactions: 1,6-dihydropentalene can react with other unsaturated compounds to form larger cyclic structures. For example, it can participate in Diels-Alder reactions, where it acts as a diene.
  • Electrophilic Aromatic Substitution: Due to the presence of electron-rich double bonds, it can undergo electrophilic attacks, leading to substituted derivatives.
  • Hydrogenation: The double bonds in 1,6-dihydropentalene can be hydrogenated to yield saturated compounds.

These reactions highlight the compound's versatility and potential utility in synthetic organic chemistry.

Several synthesis methods for producing 1,6-dihydropentalene have been reported:

  • Cycloaddition of Fulvenes: One efficient method involves the [6 + 2] cycloaddition of fulvenes with suitable nucleophiles such as enamine derivatives. This reaction typically requires specific catalysts like pyrrolidine to enhance yields .
  • Annulation Reactions: Another approach involves annulation reactions where cyclopentadiene reacts with other unsaturated compounds such as chalcones to form substituted dihydropentalenes .
  • Carbene Rearrangement: A more complex route includes carbene-carbene rearrangements that lead to the formation of 1,5-dihydropentalene, which can then be converted into 1,6-dihydropentalene through further reactions .

1,6-DihydropentaleneBicyclic (C8H8)Electrophilic substitution, cycloadditionOrganic synthesis1,2-DihydropentaleneBicyclic (C8H8)Different electrophilic behaviorPotential drug development1,5-DihydropentaleneBicyclic (C8H8)Unique rearrangement pathwaysOrganic synthesisPentaleneFully conjugatedHighly reactive due to conjugationResearch in materials science

Several compounds share structural similarities with 1,6-dihydropentalene. These include:

  • 1,2-Dihydropentalene: This compound differs by having hydrogen atoms at positions 1 and 2 instead of 1 and 6. It exhibits different reactivity patterns due to its distinct bonding structure.
  • 1,5-Dihydropentalene: Similar in composition but differing in hydrogen placement; this compound also shows unique reactivity and potential applications.
  • Pentalene: The parent compound from which dihydropentalenes are derived; it has a fully conjugated system without additional hydrogen atoms.

Comparison Table

CompoundStructureReactivity Characteristics

The [6 + 2] cycloaddition of fulvenes with enamine derivatives has emerged as a robust method for constructing the bicyclo[3.3.0]octadiene core of 1,6-dihydropentalenes. This reaction leverages the inherent electrophilicity of fulvenes at the C-6 position, which undergoes nucleophilic attack by enamines generated in situ from ketones and pyrrolidine. For instance, the reaction of 6-monosubstituted fulvenes with acetone pyrrolidine enamine proceeds via a zwitterionic intermediate, followed by cyclization and pyrrolidine elimination to yield 1,2-dihydropentalenes (Figure 1). Steric hindrance at C-6 of the fulvene significantly influences reaction efficiency, with bulkier substituents such as cyclopentylidene groups leading to side products like tricyclic ketones.

Optimized conditions for this one-pot synthesis involve catalytic pyrrolidine (10–20 mol%) in tetrahydrofuran (THF) at reflux temperatures, achieving yields of 45–72% depending on the fulvene substituents. The mechanism proceeds through a stepwise rather than concerted pathway, as evidenced by the isolation of intermediates such as iminium ions under hydrolytic conditions. Recent advancements have extended this methodology to include preformed enamines, enabling the synthesis of tricyclic derivatives through secondary cycloadditions.

Fulvene SubstituentEnamine SourceYield (%)Key Observations
6-MethylAcetone68High regioselectivity
6-PhenylAcetophenone45Steric hindrance reduces yield
6-CyclopentylideneCyclopentanone0Forms tricyclic byproducts

Annulation Reactions with Chalcone Derivatives

Annulation strategies employing chalcone derivatives and cyclopentadienide ions provide an alternative route to 1,6-dihydropentalenes. The Nenitzescu synthesis, first reported in the mid-20th century, involves the Michael addition of cyclopentadienide to chalcone followed by intramolecular condensation under Thiele conditions. This method yields 1-phenyl-3-alkyl-substituted dihydropentalenes, albeit in moderate yields (30–40%) due to competing polymerization pathways.

Key to this approach is the generation of a stabilized enolate intermediate, which undergoes cyclization upon acid quenching. For example, treatment of chalcone with sodium cyclopentadienide in dimethylformamide (DMF) at −15°C produces a bicyclic enolate that tautomerizes to the 1,6-dihydropentalene framework upon protonation. Modifications using pyrrolidine as a base have improved yields to 55–60% by suppressing side reactions. Recent studies have explored the use of α,β-unsaturated ketones with electron-withdrawing groups, which enhance the electrophilicity of the chalcone and accelerate the annulation process.

Metalation Approaches for Hydropentalenide Complex Formation

Metalation strategies exploit the coordination chemistry of 1,6-dihydropentalenes to transition metals, enabling the synthesis of hydropentalenide complexes with tailored electronic properties. Organolithium reagents such as cyclopentadienyl lithium react with cobalt-alkyne complexes to form intermediates that undergo Pauson-Khand cyclizations. For instance, the reaction of trimethylsilylacetylene with dicobaltoctacarbonyl in dichloromethane generates a cobalt-alkyne complex, which subsequently reacts with cyclopentadiene to yield bicyclic enones (Scheme 1).

Lithium organocuprates have also been employed in conjugate additions to pentalenones, affording functionalized derivatives in 70–85% yields. A representative procedure involves treating pentalenone with a Gilman reagent (e.g., lithium dimethylcuprate) in diethyl ether at −20°C, followed by desilylation with tetrabutylammonium hydroxide to reveal the hydropentalenide core. These metal-ligand complexes exhibit unique redox properties, making them suitable precursors for catalytic applications.

Metal SourceLigandReaction ConditionsProduct Yield (%)
Cobalt octacarbonylTrimethylsilylacetyleneCH₂Cl₂, 25°C46
Lithium cupratePentalenoneEt₂O, −20°C82
Cyclopentadienyl LiDimethyl sulfateTHF, −15°C75

Bimolecular Pathways in Dihydropentalene Formation

The formation of 1,6-dihydropentalene proceeds through well-characterized bimolecular pathways that involve the interaction of two distinct molecular components [1]. The most extensively studied mechanism involves the condensation of cyclopentadiene derivatives with enone systems under basic conditions [1] [2]. This bimolecular process begins with the nucleophilic attack of the cyclopentadienide anion on the electrophilic carbon center of the enone substrate [1].

The reaction mechanism follows a sequential pathway where the initial conjugate addition generates a 1,2,4-trisubstituted cyclopentadiene intermediate [1]. Following this primary addition, deprotonation occurs at the acidic 1-position by the base present in the reaction medium [1]. The resulting negative charge becomes conjugated into the five-membered ring system, enabling a second nucleophilic attack by the cyclopentadienyl anion on the ketone functionality [1]. This cyclization step is followed by the elimination of water to furnish the final dihydropentalene product [1].

Kinetic analysis of these bimolecular pathways reveals that the 1,2-dihydropentalene formation in acetonitrile solvent with catalytic amounts of base exhibits second-order kinetics [2]. Rate studies demonstrate that doubling the concentrations of either component doubles the overall reaction rate, confirming the bimolecular nature of the process [2]. Furthermore, lowering the concentration of one reactant by a factor of ten results in a corresponding ten-fold decrease in reaction rate [2].

The solvent dependence of these bimolecular pathways shows significant variation with polarity [2]. Rate measurements indicate the following order of reactivity: dimethyl sulfoxide > acetonitrile ≥ acetone > tetrahydrofuran > toluene [2]. This correlation with solvent polarity index suggests the involvement of polar intermediates in the reaction mechanism [2].

SolventRelative RatePolarity Index
Dimethyl sulfoxide5.27.2
Acetonitrile4.85.8
Acetone4.55.1
Tetrahydrofuran2.14.0
Toluene1.02.4

Competitive pathways exist alongside the desired cyclization route [1]. A pseudo retro-aldol reaction can occur following the initial Michael addition, leading to the formation of pentafulvene byproducts [1]. The observation of increased pentafulvene formation with sterically demanding aryl substituents indicates that steric strain in the 1,2,4-trisubstituted cyclopentadiene intermediate favors the retro-aldol pathway over cyclization [1].

Temperature effects on bimolecular dihydropentalene formation show optimal conditions around 75 degrees Celsius for most substrate combinations [1]. Higher temperatures tend to favor side reactions and reduce the selectivity for the desired bicyclic products [1]. The activation energy for the cyclization step has been determined through theoretical calculations to be approximately 23 kilocalories per mole for bisanthene polymer systems [3].

Nucleophilic Attack Patterns in [6+2] Cycloadditions

The [6+2] cycloaddition reactions involving dihydropentalene systems exhibit distinct nucleophilic attack patterns that determine both regiochemistry and stereochemistry of the products [2] [4]. These reactions typically involve fulvene substrates as the six-pi electron component and various two-pi electron partners as nucleophilic species [2].

The mechanism of [6+2] cycloadditions begins with nucleophilic attack at the fulvene carbon-6 position, which represents the most electrophilic site in fulvene systems [2]. This initial attack generates a zwitterionic intermediate incorporating a cyclopentadienyl anion and an iminium ion [2]. The nucleophilic attack follows established trajectories with bond angles consistent with the Bürgi-Dunitz model for nucleophilic addition [5].

Substituent effects significantly influence the nucleophilic attack patterns in these cycloadditions [2]. Electronic analysis using Hammett correlations reveals a linear relationship between initial reaction rates and sigma-plus constants with a rho value of 0.46 [2]. The order of reactivity follows: 4-chloro > hydrogen > 4-methyl > 3,4-dimethoxy ≈ 4-methoxy substituents [2]. This trend indicates that electron-deficient fulvenes enhance nucleophilic attack at the six-position [2].

Steric factors also play a crucial role in determining attack patterns [2]. Monosubstituted 6-methyl and 6-ethyl fulvenes undergo complete conversion to dihydropentalene products within one hour [2]. However, 6-isopropyl derivatives show only 25 percent conversion under identical conditions [2]. The 6,6-dimethylfulvene reacts much more slowly than monosubstituted analogues and produces alternative products through base-catalyzed isomerization pathways [2].

The transition metal-catalyzed [6+2] cycloadditions follow different mechanistic pathways depending on the metal catalyst employed [4] [6]. Rhodium-catalyzed systems involve initial formation of five-membered metallacycles, which undergo ring expansion to nine-membered metallacycles before demetallation affords the eight-membered products [4]. The mechanism involves coordination of the six-pi component to the metal center, followed by oxidative cyclometalation and subsequent reductive elimination [4].

Fulvene SubstituentConversion (%)Reaction Time (h)Major Product
6-Methyl10011,2-Dihydropentalene
6-Ethyl10011,2-Dihydropentalene
6-Isopropyl251Mixed products
6,6-Dimethyl154Isomerization products

Cobalt-catalyzed [6+2] cycloadditions exhibit excellent compatibility with cycloheptatrienes and cyclooctatetraenes as six-pi components [4] [6]. The cobalt systems promote intermolecular cycloadditions with alkynes and allenes as two-pi partners to yield eight-membered carbocycles [6]. These reactions proceed through initial coordination of the cyclic triene to the cobalt center, followed by alkyne insertion and reductive elimination [6].

The regioselectivity of nucleophilic attack in [6+2] cycloadditions can be controlled through appropriate choice of catalyst and reaction conditions [4]. Copper-catalyzed systems show different regioselectivity patterns compared to rhodium analogues, with the regioselection governed primarily by the diazo reagent rather than the catalyst [7]. Donor-acceptor aryl diazoacetates provide exclusive functionalization at secondary positions, while acceptor ethyl diazoacetate leads to unprecedented primary functionalization [7].

Catalyst-Mediated Regioselective Functionalization

Catalyst-mediated regioselective functionalization of dihydropentalene systems represents a rapidly developing area of synthetic methodology [8] [9]. Transition metal catalysts enable precise control over both the site of functionalization and the stereochemical outcome of these transformations [8].

Palladium-catalyzed functionalization reactions of dihydropentalene derivatives proceed through well-defined catalytic cycles involving coordination, oxidative addition, and reductive elimination steps [8]. The regioselectivity is controlled by the electronic properties of bidentate directing groups, with electron-deficient amide functionalities providing optimal control [8]. The positioning of the directing group relative to the reaction site is critical, with homopropargylic positioning yielding consistently high regiocontrol [8].

The mechanism of palladium-catalyzed arylation involves initial coordination of the bidentate group to a cationic palladium(II) species [8]. Transmetalation with boronic acid partners, mediated by acetate groups, delivers the aryl-palladium(II) intermediate [8]. This species undergoes syn-1,2-insertion across reactive sites in a regioselective fashion, followed by protonolysis to yield the functionalized product [8].

Rhodium-catalyzed regioselective functionalization utilizes different mechanistic pathways depending on the substrate class [10]. The optimal conditions involve the use of hybrid phosphate promoters that significantly enhance both activity and regioselectivity [10]. These promoter systems enable highly regioselective hydroformylation reactions under remarkably mild conditions [10].

Catalyst SystemRegioselectivity (b/l)Yield (%)Temperature (°C)
Rhodium/Phosphate P625.4:19630
Palladium/DavePhos15.2:187110
Copper/Trispyrazolylborate12.1:18250

The mechanism of rhodium-catalyzed regioselective functionalization involves rapid formation of active rhodium-hydride species [10]. In-situ high-pressure infrared spectroscopy reveals rhodium-hydride signals appearing within five minutes when hybrid phosphate promoters are employed, compared to ten minutes without promoter [10]. This acceleration effect correlates directly with enhanced regioselectivity and overall reaction efficiency [10].

Silver-catalyzed regioselective functionalization employs trispyrazolylborate ligands with different steric and electronic properties [7]. The regioselectivity is controlled by the diazo reagent rather than the catalyst, allowing complementary selectivity patterns [7]. Donor-acceptor aryl diazoacetates provide secondary site functionalization, while acceptor ethyl diazoacetate enables unprecedented primary functionalization of linear substrates [7].

Iron-catalyzed regioselective functionalization proceeds through hydrogen atom transfer mechanisms that offer high chemofidelity across diverse molecular contexts [11]. These systems utilize readily available iron hydride complexes that generate carbon-centered radicals through selective hydrogen atom abstraction [11]. The resulting radicals undergo functionalization through various coupling pathways depending on the reaction conditions and substrate structure [11].

The scope of catalyst-mediated regioselective functionalization encompasses diverse substrate classes and reaction types [12] [13]. Peptide-based organocatalysts enable enantioselective radical reactions with exceptional turnover numbers exceeding 100,000 [12]. These catalysts can be recovered and recycled multiple times without loss of activity or selectivity [12].

The electronic structure of 1,6-dihydropentalene is fundamentally governed by its classification as an 8π electron system, which places it firmly within the anti-aromatic category according to Hückel's rule [1] [2]. The molecule possesses a bicyclic framework consisting of two fused five-membered rings, where the planar conjugated system contains eight π electrons distributed across the pentalene core [3] . This electron count of 4n electrons (where n = 2) directly contravenes the 4n + 2 rule for aromaticity, resulting in pronounced anti-aromatic character that manifests in several distinctive electronic properties [5].

Computational studies utilizing density functional theory methods have consistently demonstrated that 1,6-dihydropentalene exhibits strong paratropic ring currents characteristic of anti-aromatic systems [6] [7]. Nucleus-Independent Chemical Shift calculations reveal negative NICS(1) values ranging from -28.6 to -12.9 parts per million depending on the computational method employed, confirming the presence of paratropic ring currents that circulate in the opposite direction to those found in aromatic systems [8] [9]. The NICS X-scans show a plateau of maximum paratropicity extending over both five-membered rings, with shallow minima above the bonds originating from σ-effects [8].

The anti-aromatic nature is further substantiated by Anisotropy of the Induced Current Density calculations, which reveal closed loops of paratropic current flow around the pentalene framework [6] [8]. These calculations demonstrate that the global ring current in 1,6-dihydropentalene is paratropic in nature, with the current density maps showing characteristic patterns of anti-aromatic delocalization. The strength of the paratropic current passing through specific bonds has been quantified at approximately -12.37 nanoamperes per tesla, providing quantitative evidence for the anti-aromatic character [9].

Magnetic shielding analysis through individual molecular orbital contributions to NICS reveals that both σ and π orbital contributions participate in the overall paratropicity [10]. The highest-energy orbitals become paratropic, which is generally observed for electron-rich systems such as pentalene derivatives. The extent of paratropicity correlates inversely with ring size, following established London-Hückel theory predictions [10].

The molecular orbital structure of 1,6-dihydropentalene features a relatively small HOMO-LUMO gap ranging from 2.0 to 2.6 electron volts, significantly smaller than values typically observed for aromatic systems of comparable size [1] [11]. This narrow energy gap is characteristic of anti-aromatic compounds and contributes to their inherent reactivity and instability. The HOMO energy levels range from -5.2 to -4.8 electron volts, while LUMO energies span -2.8 to -2.2 electron volts, depending on the specific substitution pattern and computational method employed [12] [13].

Hyperconjugative Effects of Substituent Groups

The electronic properties of 1,6-dihydropentalene derivatives are significantly modulated by hyperconjugative interactions between substituent groups and the pentalene π-system [6] [7]. These effects manifest most prominently in the systematic variation of nuclear magnetic resonance chemical shifts, charge distribution patterns, and molecular orbital energies as different substituents are introduced at the 1,3,4,6-positions of the pentalene framework [8].

Electron-donating substituents such as methyl groups demonstrate pronounced hyperconjugative stabilization effects through donation of electron density from C-H σ bonds into the pentalene π-system [14] [15]. Natural Bond Orbital analysis reveals that methyl substituents contribute positive charge transfer ranging from +0.15 to +0.22 electrons, effectively reducing the electron deficiency characteristic of anti-aromatic systems [8] [16]. This hyperconjugative donation results in upfield shifts in proton nuclear magnetic resonance spectra, with chemical shift changes of +0.48 to +0.65 parts per million observed for methyl-substituted derivatives [8].

Aromatic substituents exhibit more complex hyperconjugative behavior due to their dual capacity for both electron donation and withdrawal [6] [7]. Phenyl groups attached to the pentalene core show charge transfer values of -0.28 to -0.39 electrons, indicating net electron withdrawal from the pentalene system into the aromatic substituent [8]. However, the magnitude and direction of this charge transfer are strongly dependent on the dihedral angle between the phenyl substituent and the pentalene plane. Coplanar arrangements (0° dihedral twist) result in more effective conjugation and thus more pronounced charge distribution effects compared to non-planar configurations (30.2° dihedral twist) [8].

Electron-withdrawing substituents such as nitro, cyano, and trifluoromethyl groups demonstrate the most significant hyperconjugative effects [17]. These substituents withdraw substantial electron density from the pentalene core through both inductive and resonance mechanisms, with charge transfer values reaching -0.45 to -0.58 electrons for nitro groups [8]. The withdrawal of electron density results in dramatic downfield shifts in nuclear magnetic resonance spectra, with chemical shift changes exceeding +1.45 parts per million for strongly electron-withdrawing substituents [8].

The hyperconjugative effects extend beyond simple charge transfer to influence fundamental structural parameters [11] [18]. Bond length alternation patterns are systematically modified by substituent effects, with electron-withdrawing groups generally increasing bond length alternation (±0.012 to ±0.022 Ångströms) compared to electron-donating substituents (±0.005 to ±0.012 Ångströms) [12]. This structural response reflects the redistribution of π electron density in response to substituent electronic effects.

Para-substituted aromatic groups provide particularly interesting examples of tunable hyperconjugative effects [6] [7]. Para-fluorophenyl substituents demonstrate intermediate behavior between unsubstituted phenyl groups and strongly electron-withdrawing substituents, with charge transfer values of -0.31 to -0.42 electrons and nuclear magnetic resonance shift changes of +0.86 to +1.05 parts per million [8]. This tunability allows for systematic modulation of the pentalene electronic structure through judicious choice of substituent electronic properties.

Computational Analysis of Delocalization Patterns

Advanced computational methods have provided unprecedented insight into the delocalization patterns within 1,6-dihydropentalene systems, revealing complex electronic structures that deviate significantly from simple localized bonding models [6] [7] [8]. Density functional theory calculations employing various functionals and basis sets have established a comprehensive understanding of how electron delocalization occurs within these anti-aromatic frameworks.

Nucleus-Independent Chemical Shift scanning techniques reveal distinct delocalization patterns that vary with both computational methodology and molecular substitution [8] [17]. The B3LYP/6-31G(d,p) method yields NICS(1) values of -28.6 parts per million, while the more comprehensive B3LYP/6-311+G(d,p) approach produces values of -12.9 parts per million [8]. This methodological dependence reflects the sensitivity of delocalization analysis to both basis set completeness and the treatment of electron correlation effects [19].

Meta-hybrid functionals such as M06-2X and range-separated functionals like ωB97X-D provide intermediate NICS values of -15.2 and -18.4 parts per million respectively, suggesting that the choice of exchange-correlation functional significantly impacts the computed delocalization characteristics [19] [20]. Post-Hartree-Fock methods including MP2 and CCSD(T) yield NICS values of -25.1 and -22.8 parts per million, generally supporting the density functional theory predictions while providing additional validation through higher-level theoretical treatments [19].

Anisotropy of the Induced Current Density calculations provide direct visualization of electron delocalization pathways within 1,6-dihydropentalene derivatives [6] [8] [9]. These analyses reveal that delocalization occurs primarily through global ring currents that encompass both five-membered rings of the pentalene framework. However, substitution patterns can dramatically alter these delocalization pathways, with asymmetrically substituted derivatives showing localized ring currents in individual five-membered rings rather than global delocalization [8].

The computational analysis demonstrates that unsymmetrically substituted pentalenides exhibit the most complex delocalization patterns [6] [8]. For example, 1,3-diphenylated derivatives show markedly different electronic environments in each five-membered ring, with chemical shift differences exceeding 0.99 parts per million between equivalent positions [8]. This polarization reflects the preferential localization of electron density in the unsubstituted ring while the substituted ring experiences significant electron withdrawal.

Natural Bond Orbital analysis provides quantitative assessment of orbital interactions that govern delocalization patterns [8] [16]. These calculations reveal that delocalization occurs through a combination of π-π* interactions within the pentalene framework and hyperconjugative interactions between the pentalene system and attached substituents. The relative importance of these different delocalization mechanisms varies systematically with substituent electronic properties and geometric arrangements [16].

Bond length alternation analysis serves as an additional probe of delocalization patterns, with computational studies revealing systematic relationships between electronic structure and molecular geometry [12] [11] [18]. Highly delocalized systems exhibit reduced bond length alternation, while localized electronic structures show pronounced alternation between formal single and double bonds. The computed bond lengths range from 1.334 to 1.472 Ångströms for different bond types, with the degree of alternation serving as a direct measure of delocalization extent [12].

Three-dimensional current density plots generated from gauge-including atomic orbital calculations provide the most detailed visualization of delocalization patterns available through computational methods [9]. These analyses reveal that current flow patterns are highly sensitive to molecular conformation, with planar configurations supporting global delocalization while non-planar geometries lead to more localized current patterns. The computed current strengths correlate directly with experimental observables such as nuclear magnetic resonance chemical shifts and coupling constants.

XLogP3

1.8

Exact Mass

104.062600255 g/mol

Monoisotopic Mass

104.062600255 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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